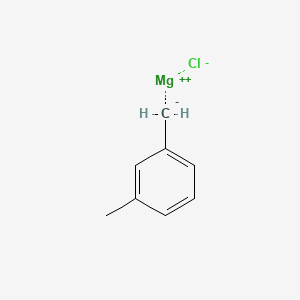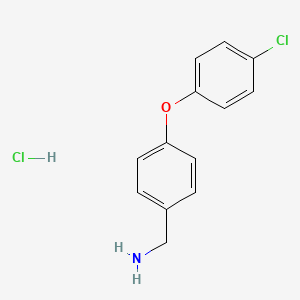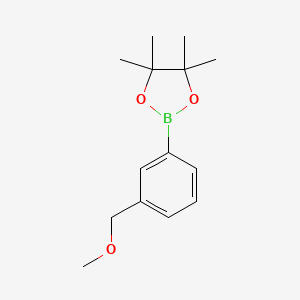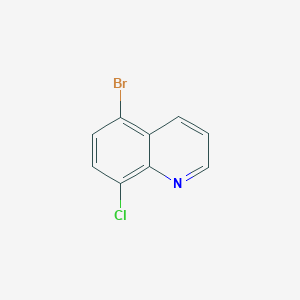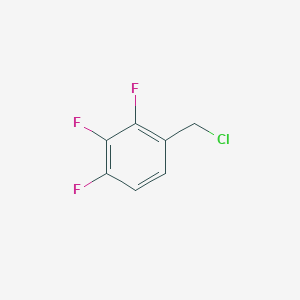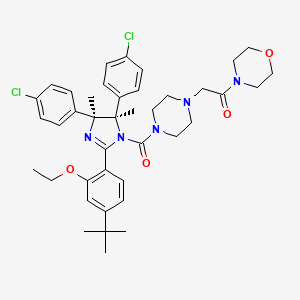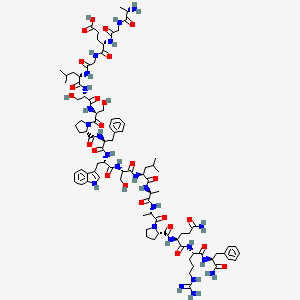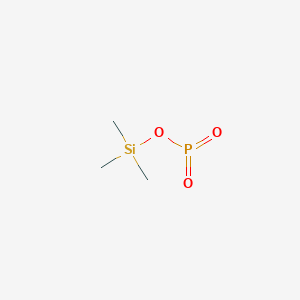![molecular formula C15H17BO3 B1591256 (4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 849062-20-0](/img/structure/B1591256.png)
(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid
Vue d'ensemble
Description
Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their ability to form stable covalent complexes with sugars, amino acids, hydroxamic acids, etc. They are widely used in organic chemistry, particularly in Suzuki coupling reactions .
Synthesis Analysis
Boronic acids are often synthesized through the reaction of organometallic compounds, such as Grignard or organolithium reagents, with borate esters . In the Suzuki-Miyaura coupling reaction, boronic acids are used to couple with halides or pseudo-halides using a palladium catalyst .Molecular Structure Analysis
The molecular structure of boronic acids involves a trivalent boron atom bonded to a carbon atom and two hydroxyl groups. The boron atom is sp2 hybridized, resulting in a planar molecular geometry around the boron atom .Chemical Reactions Analysis
Boronic acids are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Applications De Recherche Scientifique
Medicine: Diagnostic and Therapeutic Applications
4-(4’-Propoxyphenyl)phenylboronic acid: has been explored for its potential in creating new diagnostic tools and therapeutic agents. Its ability to form reversible complexes with polyols, including sugars, allows it to be used in the development of glucose sensors, which are crucial for diabetes management . Additionally, its interaction with sialic acid presents opportunities for targeted drug delivery systems .
Materials Science: Polymer and Nanomaterial Synthesis
In materials science, this compound is utilized as a building block for creating advanced polymers and nanomaterials. Its boronic acid group can participate in covalent bonding with other organic molecules, leading to the formation of complex structures with unique properties suitable for high-performance materials .
Environmental Science: Water Treatment and Sensing
The compound’s properties are being researched for environmental applications, particularly in water treatment processes. Its solubility and reactivity with various organic compounds make it a candidate for developing new types of filters or sensors that can detect and remove contaminants from water sources .
Analytical Chemistry: Sensing Technologies
4-(4’-Propoxyphenyl)phenylboronic acid: is significant in analytical chemistry for its use in sensing technologies. Boronic acids are known for their ability to bind with diols and Lewis bases, making them useful in the detection of various analytes, including fluoride and cyanide ions, which have implications for both environmental monitoring and medical diagnostics .
Agriculture: Crop Protection and Growth Regulation
While direct applications in agriculture are less documented, the chemical properties of boronic acids suggest potential uses in crop protection and growth regulation. Their ability to interact with natural organic compounds could lead to the development of new pesticides or fertilizers that are more environmentally friendly and targeted .
Biotechnology: Protein Manipulation and Cell Labelling
In biotechnology, 4-(4’-Propoxyphenyl)phenylboronic acid can be used for protein manipulation and cell labelling due to its affinity for diols, which are present in many biological molecules. This property is valuable for research in protein engineering and cellular biology, where precise modifications and tracking are required .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-propoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-2-11-19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-10,17-18H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHLFOLMBDUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584413 | |
| Record name | (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
849062-20-0 | |
| Record name | B-(4′-Propoxy[1,1′-biphenyl]-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




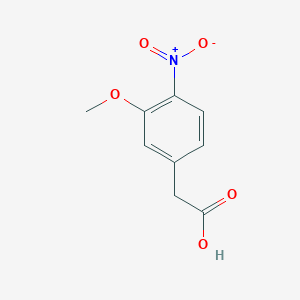
![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)

